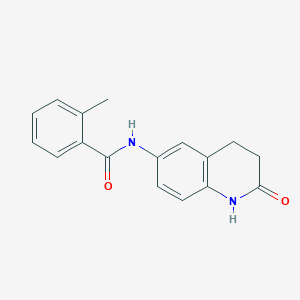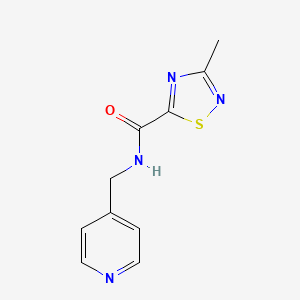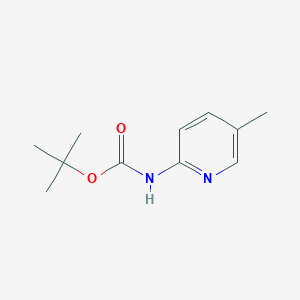
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2193065-21-1 . It has a molecular weight of 281.14 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.14 . Additional properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of naphthyridine derivatives has been extensively explored for their potent antibacterial activities. For instance, compounds with modifications at the naphthyridine moiety have demonstrated enhanced activity against various bacterial strains. The structure-activity relationship studies provide insights into the potential of these compounds as antibacterial agents (Egawa et al., 1984; Santilli et al., 1975).
Spectroscopic and Theoretical Studies
Research into the spectroscopic properties and theoretical analyses of naphthyridine derivatives, including solvatochromism and intramolecular hydrogen bonding, has shed light on their chemical behavior and interactions with solvents. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in chemical sensors and molecular probes (Santo et al., 2003).
Inhibition of Enzymatic Activity
Some derivatives have been identified as inhibitors of specific enzymes, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, highlighting their potential in drug development for diseases like hypercholesterolemia. The identification of active compounds through synthesis and evaluation underscores the role of naphthyridine derivatives in therapeutic agent development (Prugh et al., 1990).
Fluorescent Probes for Disease Diagnosis
Naphthyridine derivatives have been explored as fluorescent probes for β-amyloid, demonstrating high binding affinities and potential application in the molecular diagnosis of Alzheimer’s disease. This research indicates the versatility of these compounds in biomedical applications, including imaging and diagnostics (Fa et al., 2015).
Structural Characterization and Coordination Chemistry
The structural characterization of naphthyridine derivatives, including their coordination with metals, provides foundational knowledge for the development of novel materials and catalysts. Such studies contribute to the understanding of the molecular structure and potential applications in coordination chemistry (Jin et al., 2007).
Future Directions
The future directions for research on “Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride” and similar compounds could include further exploration of their synthesis methods, reactivity, and potential applications. Given the significant importance of 1,5-naphthyridines in the field of medicinal chemistry due to their wide variety of biological activities , there is potential for future research in these areas.
properties
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQMCQVYSPEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)
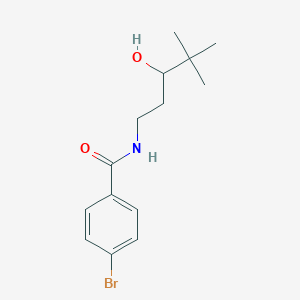
![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)
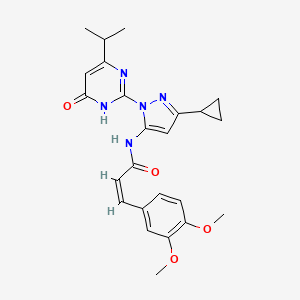
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)

